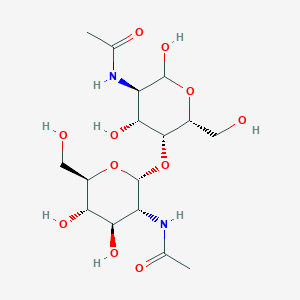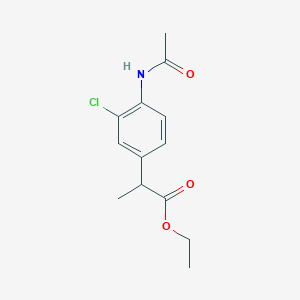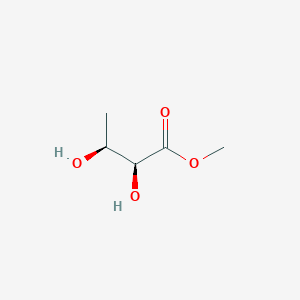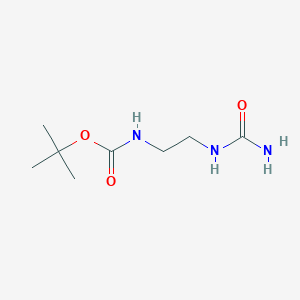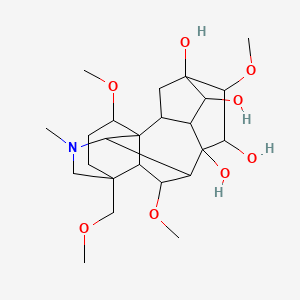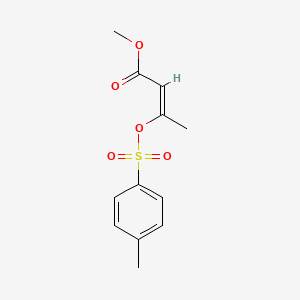
Methyl (Z)-3-(Tosyloxy)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-(Tosyloxy)but-2-enoate is an organic compound that belongs to the class of esters. It features a but-2-enoate backbone with a methyl group and a p-toluenesulfonyloxy substituent. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(Tosyloxy)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The p-toluenesulfonyloxy group can be introduced through a sulfonation reaction using p-toluenesulfonyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and sulfonation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(Tosyloxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The p-toluenesulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl (Z)-3-(Tosyloxy)but-2-enoate would depend on the specific reactions it undergoes. Generally, the p-toluenesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can participate in nucleophilic acyl substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-(Tosyloxy)but-2-enoate: Features a p-toluenesulfonyloxy group.
Methyl (Z)-3-(Methanesulfonyloxy)but-2-enoate: Similar structure but with a methanesulfonyloxy group.
Methyl (Z)-3-(Benzenesulfonyloxy)but-2-enoate: Similar structure but with a benzenesulfonyloxy group.
Uniqueness
This compound is unique due to the presence of the p-toluenesulfonyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBENOPMVGLDWSB-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C\C(=O)OC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxa](/img/new.no-structure.jpg)
